2-Cyanoethyltrimethoxysilane

Beschreibung

Foundational Role in Organosilane Chemistry Research

The importance of 2-Cyanoethyltrimethoxysilane in research stems from its fundamental chemical properties and reactions, which are characteristic of organofunctional silanes. It is classified as an organosilicon compound and a silane (B1218182) coupling agent, capable of forming stable covalent bonds with both organic polymers and inorganic substrates. greyhoundchrom.com

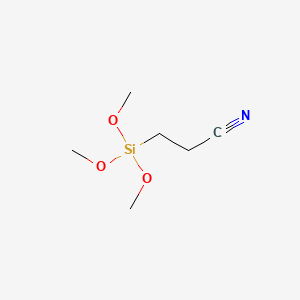

The structure consists of a central silicon atom bonded to three reactive methoxy (B1213986) groups (-OCH₃) and a cyanoethyl group (-CH₂CH₂CN) via a stable silicon-carbon bond. The trimethoxysilyl end of the molecule is susceptible to hydrolysis, a reaction where the methoxy groups react with water to form silanol (B1196071) groups (-Si-OH) and methanol. gelest.com This initial step is crucial and is often catalyzed by acids or bases. google.com Following hydrolysis, the newly formed silanols are highly reactive and can undergo condensation reactions with other silanols or with hydroxyl groups on the surface of inorganic substrates (like glass, silica (B1680970), or metal oxides) to form stable siloxane linkages (Si-O-Si). gelest.com This process effectively grafts the molecule onto the substrate or builds a cross-linked polysiloxane network. google.com

Meanwhile, the cyanoethyl group provides polarity and can participate in further chemical modifications. For instance, the cyano group can be hydrolyzed under specific conditions to form a carboxylic acid group, thereby introducing a different functionality into the material system. researchgate.netnih.gov The primary industrial synthesis route for this compound is the hydrosilylation of acrylonitrile (B1666552) with trimethoxysilane (B1233946), typically using a platinum-based catalyst.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₆H₁₃NO₃Si |

| Molecular Weight | 175.26 g/mol |

| Appearance | Colorless to light yellow clear liquid cfsilicones.com |

| Boiling Point | 224-225 °C |

| Density | 0.9792 g/mL |

| Purity | Typically ≥ 96-97% cfsilicones.com |

Research Trajectories and Scope of Investigation

Research involving this compound is diverse, exploring its application in creating materials with enhanced properties for various advanced technologies. Key areas of investigation include its use in dielectric materials, surface modification, and the synthesis of functional porous structures.

Advanced Dielectric Materials: A significant research trajectory focuses on leveraging the high polarity of the cyanoethyl group to create materials with a high dielectric constant (high-k). Sol-gel thin films derived from neat this compound have been shown to achieve a dielectric constant of approximately 20 and an extractable energy density of 32 J/cm³ with high efficiency, making them promising for next-generation capacitors and energy storage devices. rsc.org Research has also shown that processing conditions, such as the pH during sol-gel synthesis, can significantly impact the residual ion content and, consequently, the dielectric breakdown strength and energy storage performance of the resulting films. rsc.org

Surface Modification and Adhesion Promotion: As a coupling agent, this compound is studied for its ability to modify surfaces and enhance adhesion between dissimilar materials. cfsilicones.com Research has demonstrated its effectiveness in functionalizing polyimide films, where the introduction of cyano groups on the polymer surface significantly improved the peel strength of subsequently deposited copper layers, a critical factor in flexible electronics. researchgate.net The silane's ability to form strong, durable siloxane bonds makes it particularly effective for improving the adhesion of coatings and adhesives to inorganic substrates, especially in moisture-rich environments.

Functional Mesoporous Materials: Another major area of investigation is the co-condensation of this compound with other silica precursors, like tetraethoxysilane (TEOS), to synthesize functionalized mesoporous materials. jim.org.cn These materials possess a high surface area and pores functionalized with cyano groups. Such structures are explored for applications in catalysis and selective separation. capes.gov.br For example, the cyano groups can be chemically converted to amidoxime (B1450833) groups to create sorbents with high selectivity for uranium from aqueous solutions. capes.gov.br Similarly, hydrolysis of the cyano groups to carboxylic acid groups on mesoporous silica (like SBA-15) enhances the material's capacity for adsorbing proteins such as lysozyme. nih.gov

Table 2: Research Findings on this compound in Advanced Materials

| Application Area | Material System | Key Research Finding |

|---|---|---|

| High-k Dielectrics | Sol-gel thin films from neat this compound | Achieved an extractable energy density of 32 J/cm³ with an 80% extraction efficiency at 685 V/µm when processed at near-neutral pH. rsc.org |

| Adhesion Promotion | Copper metallization on Polyimide (Kapton) film | Modification with 2-Cyanoethyltriethoxysilane increased the peel strength to 2.2 N/5 mm, a 2.3-fold improvement over the unmodified film. researchgate.net |

| Selective Sorption | Amidoxime-functionalized magnetic mesoporous silica | Synthesized via co-condensation with TEOS and subsequent modification of the cyano group; showed a high sorption capacity for U(VI) (277.3 mg g⁻¹). capes.gov.br |

| Functional Materials | Carboxylate-containing polysilsesquioxane (PSQ) | Prepared by sol-gel reaction of 2-Cyanoethyltriethoxysilane in NaOH, where the cyano group was hydrolyzed to a carboxylate, driving the formation of a hexagonal structure. researchgate.net |

| Chromatography | Functionalized mesoporous silica spheres | Co-condensation with TEOS creates porous structures with a uniform distribution of cyano groups suitable for use in chromatography applications. jim.org.cn |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-trimethoxysilylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3Si/c1-8-11(9-2,10-3)6-4-5-7/h4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUMYOWDFZAGPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCC#N)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062493 | |

| Record name | Propanenitrile, 3-(trimethoxysilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propanenitrile, 3-(trimethoxysilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2526-62-7 | |

| Record name | Cyanoethyltrimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2526-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanenitrile, 3-(trimethoxysilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002526627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 3-(trimethoxysilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanenitrile, 3-(trimethoxysilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trimethoxysilyl)propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Cyanoethyltrimethoxysilane and Its Derivatives

Routes to 2-Cyanoethyltrimethoxysilane Synthesis

The primary industrial route for synthesizing this compound is through the hydrosilylation of acrylonitrile (B1666552) with trimethoxysilane (B1233946). pageplace.de This process involves the addition of a silicon-hydride bond across the carbon-carbon double bond of acrylonitrile.

A key reaction in its production is the catalyzed addition of trimethoxysilane to acrylonitrile. Platinum-based catalysts, such as chloroplatinic acid or Karstedt's catalyst, are widely employed to facilitate this reaction, which is typically conducted at temperatures ranging from 50 to 150 °C. researchgate.net Palladium complexes have also been explored to achieve Markovnikov-selective hydrosilylation. acs.org The reaction yields 3-(trimethoxysilyl)propanenitrile, the formal name for this compound.

An alternative, though less common, synthetic pathway involves the nucleophilic addition of alkoxysilanes to acrylonitrile. This method is catalyzed by alkali metal alkoxides, such as sodium methoxide. It offers an advantage by avoiding the use of expensive platinum-group metal catalysts and can proceed under milder conditions, typically with gentle heating.

Table 1: Comparison of Synthetic Routes for this compound

| Synthetic Route | Catalyst | Typical Reaction Conditions | Key Features |

|---|---|---|---|

| Hydrosilylation | Platinum-based (e.g., Chloroplatinic acid, Karstedt's catalyst) researchgate.net | 50–150 °C, Neat or in an inert solvent (e.g., toluene) | Primary industrial method; High efficiency. pageplace.de |

| Nucleophilic Addition | Alkali metal alkoxides (e.g., Sodium methoxide) | 40–80 °C, Polar solvents (e.g., methanol) | Avoids expensive platinum catalysts; Milder conditions. |

| Palladium-Catalyzed Hydrosilylation | Mono(phosphine)palladium(0) complex acs.org | 30 °C acs.org | Enables Markovnikov-selective addition. acs.org |

Functional Group Interconversions on the Cyanoethyl Moiety

The cyanoethyl group of this compound is a versatile functional handle that can be chemically transformed into other useful moieties after the silane (B1218182) has been incorporated into a larger silica-based structure. tgc.ac.inimperial.ac.ukbrainkart.com This allows for the precise engineering of material properties.

Hydrolytic Conversion of Nitrile to Carboxylic Acid in Polysiloxane Xerogels and Polysilsesquioxanes

The nitrile group (-CN) within polysiloxane networks can be hydrolyzed to a carboxylic acid group (-COOH). This conversion is a powerful tool for creating anionic functional materials. The hydrolysis is typically achieved under acidic or alkaline conditions. nbuv.gov.uaresearchgate.net

For instance, polysiloxane xerogels containing propionic acid groups have been synthesized from 2-cyanoethyltriethoxysilane (a closely related ethoxy analog). nbuv.gov.ua The process involves a sol-gel reaction followed by treatment with acid. nbuv.gov.ua Similarly, treating as-synthesized materials containing the cyanoethyl functionality with concentrated sulfuric acid can simultaneously remove polymer templates and hydrolyze the nitrile groups. researchgate.net In another approach, the sol-gel reaction of 2-cyanoethyltriethoxysilane in a sodium hydroxide (B78521) aqueous solution directly converts the cyano group into a carboxylate anion, which acts as a driving force for the self-organization of rod-like polysilsesquioxanes with a hexagonally stacked structure. researchgate.net

Research has shown that during acid-catalyzed hydrolysis, a portion of the newly formed carboxylic acid groups can react with residual ethanol (B145695) from the sol-gel process to form ester groups. researchgate.netresearchgate.net

Transformation to Amidoxime-Grafted Silane Materials

The cyano functionality serves as a direct precursor for the synthesis of amidoxime-grafted materials, which are known for their strong metal-chelating properties. polimi.it The transformation is typically achieved by reacting the cyano-functionalized silica (B1680970) material with hydroxylamine (B1172632) hydrochloride, often in a heated aqueous solution. polimi.itrsc.org

This functional group interconversion has been applied to various silica substrates, including mesoporous silica (SBA-15) and silica aerogels. polimi.itrsc.org The resulting amidoxime-functionalized materials show high efficiency in adsorbing heavy metal ions like Pb(II) and Cu(II) from aqueous solutions. polimi.it

Table 2: Key Functional Group Interconversions of the Cyanoethyl Moiety

| Initial Functional Group | Target Functional Group | Reagents and Conditions | Resulting Material Type | Application Highlight |

|---|---|---|---|---|

| Nitrile (-CN) | Carboxylic Acid (-COOH) / Carboxylate (-COO⁻) | Concentrated H₂SO₄ researchgate.net or NaOH (aq) researchgate.net | Carboxy-functionalized polysiloxanes researchgate.net | Anionic functional materials, self-organized nanostructures. researchgate.net |

| Nitrile (-CN) | Amidoxime (B1450833) (-C(NOH)NH₂) | Hydroxylamine hydrochloride, 70 °C polimi.it | Amidoxime-grafted silica polimi.itrsc.org | Heavy metal ion adsorption. polimi.it |

Selective Etching Strategies Based on Functional Group Differences

A novel strategy for creating hollow nanostructures relies on the differential stability of functional groups within a core-shell architecture. researchgate.netrsc.org In this approach, this compound (CETMS) is used to form the core of a nanoparticle. This core is then coated with a shell made from a different organosilane, such as 3-thiocyanatopropyltriethoxysilane (TCPTES). researchgate.netrsc.org

The key to this strategy is the lower stability of the cyano-functionalized inner core compared to the outer shell under specific chemical conditions. researchgate.netrsc.org By exposing these core-shell nanoparticles to a basic solution, such as aqueous sodium carbonate (Na₂CO₃), the inner core containing the cyanoethyl groups is preferentially etched away, leaving behind a hollow nanosphere functionalized with the groups from the original outer shell. researchgate.netrsc.org This method provides a facile route to organic functionalized hollow silica nanospheres with well-defined morphologies. rsc.org

Co-precursor Integration Strategies in Hybrid Material Synthesis

This compound is frequently used as a co-precursor in sol-gel synthesis to create hybrid organic-inorganic materials with tailored properties. jim.org.cndicp.ac.cn It is often co-condensed with other silicon alkoxides, most commonly tetraethoxysilane (TEOS), to form a robust silica network that incorporates the polar cyanoethyl functionality. jim.org.cn

The integration of the cyanoethyl group imparts a high dielectric constant to the resulting material, making it suitable for applications in electronics such as capacitors. nih.govacs.org The properties of the final material can be finely tuned by adjusting the molar ratio of this compound to other precursors like TEOS. jim.org.cn

Studies on the synthesis of cyano-functionalized mesoporous silica have shown that the order of addition of the silane precursors (CETMS and TEOS) significantly influences the content and distribution of the cyano groups in the final material. jim.org.cn A highly ordered material with uniform functional group distribution is best achieved when the synthesis solution containing CETMS is prepared first, followed by the addition of TEOS. researchgate.netjim.org.cn This co-precursor strategy is fundamental to the one-pot synthesis of functionalized mesoporous materials. jim.org.cn

Mechanistic Investigations of 2 Cyanoethyltrimethoxysilane Reactivity

Influence of Catalysis on Reaction Pathways and Product Outcomes

Catalysts play a crucial role in directing the hydrolysis and condensation of 2-Cyanoethyltrimethoxysilane, significantly impacting the reaction rates and the structure of the final product. irb.hr Both acid and base catalysis are commonly employed, and each follows a distinct mechanistic pathway. unm.edunumberanalytics.com

Acid Catalysis: Under acidic conditions, a proton (H⁺) typically protonates an alkoxide group, making it a better leaving group. unm.edunumberanalytics.com This facilitates the nucleophilic attack by water on the silicon atom. Acid catalysis generally promotes the hydrolysis reaction over condensation. irb.hr The rate of hydrolysis increases with increasing acidity. unm.edu This leads to the formation of more linear or weakly branched polymer structures. unm.edu Common acid catalysts include hydrochloric acid and sulfuric acid. irb.hrnumberanalytics.com

Base Catalysis: In basic media, a hydroxide (B78521) ion (OH⁻) directly attacks the electron-deficient silicon atom, leading to a pentacoordinate intermediate. unm.edunih.govtandfonline.com This mechanism is generally described as a bimolecular nucleophilic substitution (Sₙ2-Si). nih.gov Base catalysis tends to accelerate the condensation reactions, particularly the later stages of polymerization. irb.hr This often results in the formation of more highly cross-linked and particulate structures, sometimes leading to colloidal particles. unm.edu Common base catalysts include sodium hydroxide and ammonia. unm.eduresearchgate.net

The choice of catalyst can also influence the morphology of the resulting material. For instance, modifying mesoporous silica (B1680970) with CETMS has been shown to enhance catalytic activity for certain organic reactions. The table below summarizes the general effects of acid and base catalysis on alkoxysilane reactions.

| Catalyst Type | General Effect on Hydrolysis | General Effect on Condensation | Typical Resulting Structure |

| Acid | Favored and rapid | Slower relative to hydrolysis | Linear or weakly branched polymers |

| Base | Generally slower than acid-catalyzed | Favored and rapid | Highly cross-linked, particulate, or colloidal structures |

It is important to note that the specific outcome also depends on other factors like the water-to-silane ratio, solvent, and temperature. tandfonline.commdpi.com

Kinetic Studies of Silane (B1218182) Functionalization and Polymerization

The kinetics of the hydrolysis and condensation of alkoxysilanes like this compound are complex and influenced by several factors. nih.gov Generally, the hydrolysis of silanes is considered to be first or pseudo-first order with respect to the alkoxysilane concentration. nih.gov However, the reaction order with respect to water can vary significantly depending on the solvent and catalyst used. nih.gov

Kinetic studies reveal that the rates of both hydrolysis and condensation are highly dependent on pH, with the minimum rate typically observed around neutral pH. unm.edu The reaction rates increase in both acidic and basic conditions. unm.edu

The structure of the silane itself also plays a significant role. For example, steric hindrance around the silicon atom can affect the rate of nucleophilic attack. ucsb.edu The presence of the cyanoethyl group in CETMS can influence the electronic environment of the silicon atom, thereby affecting its reactivity.

In the context of functionalizing surfaces or creating composite materials, the kinetics of the reaction of CETMS with a substrate are critical. For instance, in the preparation of carboxyl-modified SBA-15, the co-condensation of tetraethylorthosilicate (TEOS) and CETMS is a key step, and the kinetics of this process determine the final distribution of the functional groups. nih.govresearchgate.net Similarly, in the synthesis of amidoxime-functionalized mesoporous silica, the self-assembly co-condensation of TEOS and CETMS is kinetically controlled to achieve the desired density of organic groups. rsc.org

Kinetic models, such as the pseudo-first-order and pseudo-second-order models, are often used to analyze the adsorption kinetics of materials functionalized with CETMS derivatives. polimi.it These studies help in understanding the rate-limiting steps of processes like heavy metal ion removal from aqueous solutions. polimi.it

| Factor | Influence on Reaction Kinetics |

| pH | Reaction rates are at a minimum around neutral pH and increase under both acidic and basic conditions. unm.edu |

| Catalyst | Acid catalysts generally accelerate hydrolysis, while base catalysts favor condensation. irb.hr |

| Water/Silane Ratio | Increasing the water content generally enhances the hydrolysis rate up to a certain point. mdpi.com |

| Temperature | Higher temperatures generally increase the rates of hydrolysis and condensation, following the Arrhenius equation. mdpi.com |

| Solvent | The polarity and type of solvent can influence the solubility of reactants and the stability of transition states. |

| Silane Structure | Steric and electronic effects of the organic substituent (cyanoethyl group) and the alkoxy groups affect reactivity. tandfonline.com |

Role of Self-Organization in Supramolecular Assembly

Self-organization is a process where molecules spontaneously arrange themselves into ordered structures, and it plays a significant role in the reactions of this compound, particularly in the formation of structured materials. researchgate.netbeilstein-journals.org This phenomenon is driven by non-covalent interactions between the molecules.

In the case of CETMS, the cyanoethyl group is a key player in directing self-assembly. Under certain conditions, such as in an alkaline aqueous solution, the cyano group can be hydrolyzed to a carboxylate anion. researchgate.net The resulting ion pair, composed of the carboxylate anion and a cation (e.g., Na⁺), can act as a driving force for the self-organization of the polysilsesquioxane chains. researchgate.net This has been demonstrated to lead to the formation of highly ordered, hexagonally stacked rod-like polysilsesquioxane structures. researchgate.net

The self-assembly of silane molecules on a substrate is a widely used technique for surface functionalization. beilstein-journals.org The orientation of the silane molecules on the surface is crucial for the subsequent interaction with other species. For example, in the case of aminopropyltriethoxysilane (APTES), different orientations on a glass substrate affect the self-organization of gold nanoparticles. beilstein-journals.org While this is a different silane, the principles of self-assembly are applicable.

The formation of mesoporous materials often relies on a cooperative self-assembly process between the silane precursors (like CETMS and TEOS) and a surfactant template. researchgate.net The kinetics of hydrolysis and condensation of the silanes, in conjunction with their interaction with the template, dictate the structural order and microstructure of the final material. researchgate.net By carefully controlling these conditions, it is possible to create highly ordered functionalized materials like CN/SBA-15. researchgate.net

In essence, the interplay between the covalent bond formation through hydrolysis and condensation and the non-covalent interactions driving self-organization allows for the creation of complex and functional supramolecular structures from this compound.

Applications in Sol Gel Science and Hybrid Material Fabrication

Engineering of Sol-Gel Process Parameters for Tailored Morphologies

The sol-gel process for 2-Cyanoethyltrimethoxysilane involves the hydrolysis of its methoxy (B1213986) groups and subsequent condensation to form a siloxane network. The morphology and properties of the resulting material are highly dependent on several process parameters. Key parameters that can be engineered include the type of catalyst (acidic or basic), the water-to-silane molar ratio, the choice of solvent, and the reaction temperature. unitbv.rondhu.edu.tw

Acidic conditions typically promote a faster hydrolysis rate compared to the condensation rate, leading to the formation of more linear or weakly branched polymer structures. unitbv.ro Conversely, basic catalysis accelerates the condensation reaction, resulting in more highly crosslinked, particulate, or colloidal gels. unitbv.ro The pH also influences the isoelectric point of the silica (B1680970), which is a critical factor in particle aggregation and gel formation. ndhu.edu.tw The choice of solvent can affect the miscibility of reactants and the polarity of the reaction medium, which in turn influences the hydrolysis and condensation kinetics. ndhu.edu.tw By carefully controlling these parameters, the porosity, surface area, and network structure of the resulting organosilica material can be precisely tailored.

Table 1: Influence of Sol-Gel Parameters on Material Properties

| Parameter | Effect on Hydrolysis/Condensation | Resulting Morphology |

|---|---|---|

| pH (Catalyst) | Acid catalysis favors hydrolysis; Base catalysis favors condensation. unitbv.ro | Acidic conditions lead to dense, microporous networks; Alkaline conditions result in mesoporous gels. unitbv.ro |

| H₂O/Si Molar Ratio | Higher ratios can lead to more complete hydrolysis before condensation. unitbv.ro | Affects the degree of crosslinking and final network density. |

| Solvent | Polarity and viscosity influence reaction rates and precursor solubility. ndhu.edu.tw | Polar solvents can stabilize polar gels through hydrogen bonding. ndhu.edu.tw |

| Temperature | Affects the rates of both hydrolysis and condensation reactions. | Influences gelation time and the final structural properties of the gel. |

Fabrication of Organic-Inorganic Hybrid Dielectric Thin Films

The distinct polarity of the cyanoethyl group makes this compound an excellent precursor for fabricating organic-inorganic hybrid dielectric thin films. These films combine the processability of organic polymers with the superior dielectric properties and stability of inorganic oxides. mdpi.com

Hybrid thin films derived from neat this compound (CNETMS) have demonstrated a high relative permittivity of approximately 20 at 1 kHz. nih.govacs.org This high dielectric constant is attributed to the compact and polar nature of the cyanoethyl groups integrated within the siloxane network. The sol-gel method allows for the deposition of these films through techniques like spin-coating, followed by thermal annealing. mdpi.com The resulting amorphous network consists of crosslinked organic and inorganic phases, which can be tailored for specific electronic applications. mdpi.com These hybrid materials offer a synergistic combination of a high dielectric constant, low leakage current, and mechanical flexibility, making them suitable for next-generation flexible electronics.

Development of Mesoporous Organosilica Materials

This compound is frequently used as a functional co-precursor with other silica sources, such as tetraethoxysilane (TEOS), to synthesize mesoporous organosilica materials. These materials are characterized by high surface areas and pores functionalized with cyano groups.

Cyano-functionalized SBA-15, a highly ordered mesoporous silica, can be synthesized through a one-pot co-condensation method. researchgate.net This process typically utilizes a triblock copolymer, such as Pluronic P123, as a structure-directing agent under acidic conditions. researchgate.netjim.org.cn The incorporation of 2-cyanoethyltriethoxysilane (a related ethoxy analog) with TEOS allows for the direct functionalization of the silica framework. jim.org.cn

Research has shown that the synthesis conditions, such as the order of addition of the silica precursors, significantly impact the final structure and the distribution of the cyano groups. researchgate.netjim.org.cn For instance, preparing the synthesis solution with the cyano-silane first before adding TEOS can lead to a more highly ordered material compared to directly mixing the silica sources. researchgate.net As the concentration of the cyano-functional silane (B1218182) increases, properties such as pore volume, surface area, and pore size tend to decrease, which is attributed to the organic groups occupying a portion of the pore channels. jim.org.cn The cyano groups within the SBA-15 structure can also be subsequently hydrolyzed to carboxylic acid groups, further expanding the material's functionality. researchgate.net

Table 2: Effect of 2-Cyanoethyltriethoxysilane (CTES) Content on Mesoporous Silica Properties

| CTES Loading (mol%) | Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) |

|---|---|---|---|

| 0 | 666 | 0.70 | 4.2 |

| 20 | 312 | 0.22 | 2.7 |

Data derived from studies on 2-cyanoethyltriethoxysilane, a related compound. jim.org.cn

Under specific sol-gel reaction conditions, 2-cyanoethyltriethoxysilane can self-assemble into highly ordered, non-porous architectures. In a sodium hydroxide (B78521) aqueous solution, the sol-gel reaction (hydrolytic polycondensation) of this silane can produce carboxylate group-containing rod-like polysilsesquioxane (PSQ). researchgate.net

During this process, the cyano group is hydrolyzed to a carboxylate anion under the alkaline conditions. The self-organization of the resulting ion pair, composed of the carboxylate anion and a sodium cation, acts as a driving force for the formation of regular, higher-ordered structures. researchgate.net X-ray diffraction patterns of the cast film of this material have shown three diffraction peaks with a d-value ratio of 1 : 1/√3 : 1/2, which is indicative of a hexagonal phase. researchgate.net Transmission electron microscopy has further revealed a stripe pattern, confirming that the rod-like polysilsesquioxanes are stacked in a parallel fashion. researchgate.net

Functionalization for Advanced Material Properties

The incorporation of the cyanoethyl group into silica-based materials imparts unique functionalities that are leveraged for advanced applications, particularly in energy storage.

The high polarity of the cyanoethyl group is instrumental in developing materials with a high dielectric constant (high-k), which are sought after for energy storage applications like capacitors. comsol.jp High permittivity is a key factor in increasing the energy storage density of dielectric materials. beilstein-journals.org

Sol-gel thin films created from this compound have been shown to possess not only a high permittivity but also high breakdown strengths, ranging from 650 V/μm for 1.3 μm thick films to 250 V/μm for 3.5 μm films. nih.govacs.org Capacitors based on these films exhibit significant extractable energy densities, on the order of 7 J/cm³ at an electric field of 300 V/μm, with a high energy extraction efficiency of around 91%. nih.govacs.org This performance suggests that materials derived from this compound are promising candidates for pulsed power applications where rapid charge and discharge are essential. acs.org

Table 3: Dielectric and Energy Storage Properties of CNETMS-Derived Thin Films

| Film Thickness (μm) | Relative Permittivity (@ 1 kHz) | Breakdown Strength (V/μm) | Extractable Energy Density (J/cm³) |

|---|---|---|---|

| 1.3 | ~20 | ~650 | 7 (@ 300 V/μm) |

| 3.5 | ~20 | ~250 | 7 (@ 300 V/μm) |

Data derived from studies on this compound. nih.govacs.org

Creation of Porous Adsorbents and Catalytic Supports

This compound is a key precursor in the sol-gel synthesis of functionalized porous materials, which are highly valued as adsorbents and catalytic supports. The process typically involves the co-condensation of this compound with other silica precursors, such as tetraethoxysilane (TEOS). This method yields materials with a high surface area and a network of pores functionalized with cyano groups. The presence of the cyanoethyl group imparts polarity and offers a reactive site for further chemical modification, allowing for the precise tailoring of the material's surface properties for specific applications.

These cyano-functionalized mesoporous materials are explored for their potential in catalysis and selective separation. A significant advantage of using this compound is the versatility of the cyano group, which can be chemically converted into other functional moieties after its incorporation into the silica structure. This post-synthesis modification allows for the engineering of highly specific active sites.

Detailed Research Findings on Functionalized Adsorbents:

| Application Area | Material System | Modification of Cyano Group | Key Research Finding |

| Selective Sorption | Amidoxime-functionalized magnetic mesoporous silica | Chemical conversion to amidoxime (B1450833) groups | Synthesized via co-condensation with TEOS, the material exhibited a high sorption capacity for U(VI) (277.3 mg g⁻¹). |

| Protein Adsorption | Carboxylic acid-functionalized mesoporous silica (SBA-15) | Hydrolysis to carboxylic acid groups | The modification enhanced the material's capacity for adsorbing proteins like lysozyme. |

| Water Treatment | Titanium-based sorbent | Not specified | Used in the synthesis of sorbents for water treatment applications. cfsilicones.com |

Synthesis of Hybrid Monoliths for Chromatographic Separations

This compound is utilized in the fabrication of hybrid organic-inorganic monoliths for high-performance liquid chromatography (HPLC). Monoliths are a class of chromatographic stationary phase characterized by a continuous, porous structure of interconnected channels. nih.govphenomenex.com This unique bimodal pore structure, consisting of large macropores for convective flow and smaller mesopores providing a large surface area for interaction, results in low back pressure, allowing for high flow rates and rapid separations. nih.govprep-hplc.com

In the synthesis of hybrid monoliths, this compound can be incorporated into the sol-gel polymerization mixture along with other precursors like tetraethoxysilane. The cyanoethyl group provides a specific polarity to the stationary phase, making it suitable for both reversed-phase and normal-phase chromatography. cfsilicones.comcfsilicones.com Cyano-functionalized columns offer different selectivity compared to traditional C8 or C18 phases in reversed-phase mode and are less retentive than bare silica columns in normal-phase mode. cfsilicones.comcfsilicones.com

The synthesis of these monoliths is a delicate process where parameters such as catalyst addition temperature and hydrolysis duration must be carefully controlled to ensure the structural homogeneity of the resulting material. nih.gov Inhomogeneities can lead to poor chromatographic performance and lack of reproducibility. nih.gov Properly synthesized hybrid monoliths, however, can achieve high efficiencies in both nano-liquid chromatography (nano-LC) and capillary electrochromatography (CEC). nih.gov

Research Findings on Monolithic Columns for Chromatography:

| Monolith Type | Application | Key Performance Characteristic | Finding |

| Silica Monolith with CN-propyl surface | Peptide Separation | Comparison of Selectivity | In the separation of five peptides, the CN-propyl modified monolith showed different retention times compared to an RP-18e modified monolith, indicating distinct selectivity suitable for separating biomolecules. chromatographyonline.com |

| Hybrid Silica Monoliths | Reversed-Phase Chromatography (Nano-LC) | Improved Structural Homogeneity | A modified synthesis protocol (e.g., lower temperature for catalyst addition, shorter hydrolysis time) significantly improved the structural homogeneity, reproducibility, and chromatographic performance, reducing the plate height (Hmin) from 123 µm to 24 µm. nih.gov |

| Organo-silica Hybrid Monoliths | Peptide Gradient Elution | Peak Capacity | A three-monomer system including a functional monomer provided a higher proportion of mesopores and higher efficiency, leading to a greater peak capacity in the gradient elution of peptides. nih.gov |

The use of this compound and related cyano-functional silanes is central to creating these advanced monolithic stationary phases, which are crucial for the rapid and efficient separation of complex mixtures, including biomolecules like peptides and proteins. chromatographyonline.commdpi.com

Interfacial Science and Surface Modification Applications

Adhesion Promotion Mechanisms at Inorganic Substrate Interfaces

Silane (B1218182) coupling agents like 2-Cyanoethyltrimethoxysilane are widely used to enhance the adhesion between dissimilar materials, particularly organic polymers and inorganic substrates. adhesivesmag.comresearchgate.net The fundamental mechanism relies on the dual reactivity of the silane molecule. dakenchem.com

The process begins with the hydrolysis of the methoxysilyl groups (-Si(OCH₃)₃) in the presence of water. This reaction replaces the methoxy (B1213986) groups with hydroxyl groups, forming a reactive silanetriol intermediate (Si(OH)₃) and liberating methanol as a byproduct. unm.edugelest.com This hydrolysis is a critical first step and can be catalyzed by either acids or bases. nih.govsemanticscholar.org

Once formed, the silanol (B1196071) groups are highly reactive and can condense with hydroxyl groups present on the surface of inorganic substrates such as glass, silica (B1680970), alumina, and various metal oxides. adhesivesmag.comwikipedia.org This condensation reaction forms stable, covalent siloxane bonds (Si-O-Substrate) at the interface, effectively grafting the silane molecule onto the inorganic surface. researchgate.net The silanol intermediates can also self-condense to form a polysiloxane network on the surface, which can further enhance the durability of the interfacial layer. adhesivesmag.com

Table 1: Mechanism of Silane Adhesion Promotion

| Step | Reaction | Description |

|---|---|---|

| 1. Hydrolysis | R-Si(OCH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃OH | The methoxy groups on the silicon atom react with water to form reactive silanol groups. |

| 2. Condensation | R-Si(OH)₃ + HO-Substrate → R-Si(OH)₂-O-Substrate + H₂O | The silanol groups condense with hydroxyl groups on the inorganic substrate, forming covalent Si-O bonds. |

| 3. Interfacial Bonding | Polymer Matrix + R-Si-O-Substrate | The organofunctional group (R), in this case, the cyanoethyl group, interacts with the organic polymer matrix. |

Modulation of Surface Energy and Wettability Control

The chemical modification of a surface with this compound leads to significant changes in its surface energy and wettability. gelest.com Untreated inorganic substrates like glass and silica are typically hydrophilic due to the prevalence of surface hydroxyl groups, resulting in high surface energy. The process of silanization replaces these polar hydroxyl groups with a layer of organosilane molecules. wikipedia.org

The cyanoethyl group imparts a specific polarity to the treated surface. While not as hydrophobic as long-chain alkyl silanes, the cyano functionality provides a moderate surface energy. gelest.com Research indicates that surfaces treated with this compound exhibit a critical surface tension (γc) of approximately 34 mN/m. gelest.com This modification alters the surface's wetting behavior, making it less hydrophilic. arxiv.org

The ability to control wettability is crucial in many applications. By creating surfaces with intermediate polarity, this compound can be used to improve the wetting and spreading of specific adhesives or coatings. The degree of wettability alteration can be influenced by the structure and density of the silane layer on the surface. nih.gov This controlled modification of surface properties is essential for applications requiring specific fluid interactions or compatibility between different phases. researchgate.net

Table 2: Surface Properties of Silane-Treated Surfaces

| Silane Type | Functional Group | Typical Surface Energy (γc) | Resulting Wettability |

|---|---|---|---|

| Alkylsilanes | -CₙH₂ₙ₊₁ | Low (e.g., 20-25 mN/m) | Hydrophobic / Oleophilic |

| This compound | -CH₂CH₂CN | Moderate (34 mN/m) gelest.com | Moderately Polar |

| Aminosilanes | -C₃H₆NH₂ | High | Hydrophilic |

Role in Particle Dispersion and Interfacial Reinforcement in Composites

In the fabrication of composite materials, inorganic fillers and nanoparticles are often incorporated into a polymer matrix to enhance mechanical, thermal, or electrical properties. However, the high surface energy and hydrophilic nature of these inorganic particles can cause them to agglomerate within a nonpolar or moderately polar polymer matrix, leading to poor dispersion and suboptimal performance. researchgate.net

Surface treatment of these particles with this compound is an effective strategy to overcome this challenge. The silane molecules form a coating on the particle surface, which serves two primary functions. Firstly, it modifies the surface energy of the particles, making them more compatible with the polymer matrix. uu.nl This improved compatibility reduces the tendency for agglomeration and promotes a more uniform dispersion of the particles throughout the composite. researchgate.netosti.gov

Secondly, the silane layer acts as a coupling agent that strengthens the interface between the filler particle and the polymer matrix. ohi-s.com The siloxane bonds provide a strong anchor to the particle surface, while the cyanoethyl groups interact with the polymer chains. elsevierpure.com This enhanced interfacial adhesion is crucial for effective stress transfer from the matrix to the reinforcing particles, which is the fundamental mechanism of reinforcement in composites. ohi-s.comresearchgate.net A well-dispersed and strongly bonded filler network leads to significant improvements in the composite's mechanical properties, such as tensile strength, modulus, and toughness. gelest.com

Strategies for Bio-Interfacial Functionalization and Bioconjugation

The functionalization of surfaces with biomolecules is a cornerstone of many biotechnological applications, including biosensors, medical implants, and cell culture platforms. nih.govnih.gov Silanization is a common initial step to prepare inorganic substrates like glass or silicon for the subsequent attachment of biological entities. nih.govnih.gov

While silanes with amino or epoxy groups are more commonly used for direct bioconjugation, the cyano group of this compound offers a versatile chemical handle for multistep functionalization strategies. After grafting the silane onto a substrate, the terminal cyano group can be chemically transformed into other reactive functionalities.

Potential conversion strategies include:

Reduction to an Amine: The cyano group can be reduced to a primary amine group (-CH₂NH₂) using appropriate reducing agents. This amine group can then be used to covalently attach proteins, peptides, or DNA through common bioconjugation chemistries, such as reaction with N-hydroxysuccinimide (NHS) esters or isothiocyanates. researchgate.net

Hydrolysis to a Carboxylic Acid: The cyano group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid group (-COOH). This carboxyl functionality can then be activated, for example with carbodiimides like EDC, to form stable amide bonds with amine groups on biomolecules.

These strategies allow for the creation of tailored bio-interfaces where the density and orientation of immobilized biomolecules can be controlled. By providing a stable, covalently attached foundation layer, this compound can be an integral part of creating robust and functional surfaces for a wide range of biological applications. mdpi.com

Advanced Analytical Characterization Techniques for 2 Cyanoethyltrimethoxysilane and Its Derivatives

Spectroscopic Elucidation of Chemical Structure and Functionalization

Spectroscopic methods are indispensable for confirming the molecular structure of 2-Cyanoethyltrimethoxysilane, monitoring its hydrolysis and condensation, and verifying its successful grafting onto surfaces or incorporation into composite materials.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organosilanes. For solid-state analysis of materials functionalized with this compound, Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR is particularly informative.

¹³C CP/MAS NMR provides detailed information about the carbon environment within the molecule. The spectrum allows for the unambiguous identification of the different carbon atoms in the 2-cyanoethyl and methoxy (B1213986) groups. For instance, in the closely related compound (2-Cyanoethyl)triethoxysilane, distinct signals are observed for the ethoxy carbons, the carbons of the ethyl bridge, and the nitrile carbon. chemicalbook.com In solid-state spectra of materials modified with such silanes, the absence of sharp peaks associated with vinyl groups (around 120-140 ppm) can confirm complete polymerization or reaction of precursors. researchgate.net The chemical shifts provide direct evidence of the covalent structure and can indicate the degree of condensation through changes in the environment of the silicon-bound carbons.

Interactive Data Table: Typical ¹³C NMR Chemical Shifts for Cyanoethylalkoxysilanes

| Carbon Atom | Typical Chemical Shift (ppm) | Notes |

| -C ≡N | ~118-120 | The nitrile carbon is highly deshielded. |

| Si-CH₂-C H₂-CN | ~15-20 | The carbon adjacent to the nitrile group. |

| Si-C H₂-CH₂-CN | ~5-10 | The carbon directly attached to the silicon atom. |

| -O-C H₃ | ~50-55 | The methoxy group carbons. |

Note: Chemical shifts are approximate and can vary based on the solvent, concentration, and specific molecular structure.

Solid-state NMR studies on organosiloxanes grafted onto silica (B1680970) surfaces show that relatively sharp peaks in ¹³C CP/MAS NMR spectra indicate well-ordered surface structures, whereas broader signals suggest restricted mobility of the functional groups. ipri.kiev.ua This technique is therefore invaluable for assessing the structure and dynamics of the grafted silane (B1218182) layers.

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups present in a molecule. In the analysis of this compound and its derivatives, FTIR is used to confirm the presence of the characteristic cyano (C≡N) and methoxysilyl (Si-O-CH₃) groups.

The most prominent and diagnostic absorption band for this compound is the stretching vibration of the nitrile group, which appears in a relatively uncongested region of the spectrum. The hydrolysis of the methoxy groups and subsequent condensation to form siloxane (Si-O-Si) bonds can be monitored by observing the disappearance of Si-O-C stretching and the appearance of a broad, strong Si-O-Si absorption band.

Interactive Data Table: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |

| ~2250 | C≡N stretch | Confirms the presence of the nitrile functional group. |

| ~2845 & ~2945 | C-H stretch (in -OCH₃ and -CH₂-) | Indicates the presence of alkyl and methoxy groups. |

| ~1190, ~1080 | Si-O-C stretch | Characteristic of the methoxysilane (B1618054) functionality; decreases upon hydrolysis. |

| ~820 | Si-C stretch | Relates to the bond between silicon and the ethyl chain. |

| ~1100-1000 | Si-O-Si stretch | Appears as a broad, strong band upon condensation, indicating polymer network formation. |

Source: Data compiled from general knowledge of organosilane and nitrile vibrational modes. nih.govresearchgate.net

Raman spectroscopy is a complementary vibrational spectroscopy technique that is highly sensitive to non-polar bonds, making it particularly useful for analyzing the Si-O-Si backbone in condensed siloxane networks and the C≡N bond. mdpi.comnih.gov

The symmetric stretching vibration of the C≡N group gives a strong and sharp signal in the Raman spectrum, providing a clear fingerprint for the molecule. researchgate.net Raman spectroscopy can be effectively used to monitor the hydrolysis and condensation kinetics of alkoxysilanes. researchgate.netrsc.org For example, the evolution of bands corresponding to monomeric, dimeric, and higher oligomeric siloxane species can be tracked during the sol-gel process. researchgate.net This allows for a detailed analysis of the polysiloxane network formation from this compound precursors.

Interactive Data Table: Characteristic Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Assignment | Significance |

| ~2250 | C≡N stretch | Strong, characteristic peak confirming the nitrile group. |

| ~2800-3000 | C-H stretching modes | Corresponds to the alkyl and methoxy groups. |

| ~600-700 | Si-O symmetric stretch | Can be used to monitor the formation of siloxane oligomers and networks. researchgate.net |

| ~820 | Si-C stretch | Vibration of the silicon-carbon bond. |

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of atoms within the top 1-10 nanometers of a surface. It is exceptionally well-suited for analyzing surfaces functionalized with this compound.

An XPS survey scan of a modified surface will reveal the presence of silicon (Si 2p), carbon (C 1s), oxygen (O 1s), and nitrogen (N 1s). researchgate.net The detection of nitrogen is direct evidence of the presence of the cyanoethyl group. High-resolution spectra of these elements provide detailed chemical state information. For example, the Si 2p spectrum can be deconvoluted to distinguish between Si-C, Si-O-C, and Si-O-Si environments, confirming covalent attachment and condensation. The N 1s peak confirms the integrity of the nitrile group, while the C 1s spectrum can be resolved into components corresponding to C-Si, C-C, C-N, and C-O bonds. mdpi.comnih.gov This level of detail is crucial for verifying the structure and purity of the silane layer.

Interactive Data Table: Typical Binding Energies in XPS for a this compound-Modified Surface

| Element (Core Level) | Typical Binding Energy (eV) | Inferred Chemical State |

| Si 2p | ~102-103 | Si-O-Si (siloxane network) |

| C 1s | ~284.8 | C-C, C-H (adventitious carbon, ethyl chain) |

| C 1s | ~286.5 | C-N, C-O |

| N 1s | ~399-400 | -C≡N (nitrile group) |

| O 1s | ~532-533 | Si-O-Si |

Note: Binding energies can shift slightly depending on the chemical environment and instrument calibration.

Morphological and Microstructural Characterization

While spectroscopy reveals chemical information, microscopy techniques are essential for visualizing the physical form and structure of materials derived from this compound, such as coatings, thin films, or functionalized particles.

Electron microscopy offers high-resolution imaging to probe the surface and bulk microstructure of materials.

Scanning Electron Microscopy (SEM) is employed to investigate the surface morphology and topography of coatings or materials modified with this compound. srce.hr SEM analysis can reveal the uniformity, thickness, and integrity of a silane film on a substrate. It can identify the presence of cracks, pores, or aggregates that could affect the material's performance. For example, in a composite material, SEM can be used to visualize the dispersion of filler particles and assess the quality of the interface between the filler and the matrix, which may be enhanced by the silane coupling agent.

Transmission Electron Microscopy (TEM) provides even higher resolution and is used to examine the internal structure of materials. srce.hr For nanoparticles functionalized with this compound, TEM can be used to visualize the core-shell structure, confirming the presence and measuring the thickness of the silane layer on the nanoparticle surface. In cross-sectional analysis of a coated substrate, TEM can provide precise measurements of the film thickness and reveal details about the interface between the coating and the substrate at the nanometer scale. europa.eu

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to investigate the surface topography of materials at the nanoscale. For derivatives of this compound, such as thin films or surface-modified substrates, AFM is instrumental in evaluating the quality and morphology of the applied silane layer.

Detailed research findings indicate that the application of organosilanes can result in various surface morphologies. nih.gov While direct AFM studies specifically on this compound are not prevalent in the reviewed literature, analysis of similar silane films, such as those from 3-glycidoxypropyltrimethoxysilane (B1200068) (GOPS), reveals the formation of films consisting of nodules approximately 50-100 nm in diameter. nih.gov This suggests that surfaces modified with this compound may also exhibit nanoscale features rather than a perfectly uniform monolayer.

AFM analysis provides critical data on:

Surface Roughness: Quantifies the smoothness of the silane coating, which is essential for applications requiring uniform surfaces.

Film Homogeneity: Identifies the presence of aggregates, islands, or defects within the film. nih.gov This is crucial for understanding the polymerization and deposition process of the silane on the substrate.

3D Topography: Generates three-dimensional images of the surface, offering a visual representation of the material's surface structure.

In practice, AFM would be used in tapping mode to minimize potential damage to the relatively soft organosilane layer. The resulting images and data, such as Root Mean Square (RMS) roughness values, would allow researchers to correlate synthesis parameters (e.g., concentration, reaction time, curing temperature) with the final surface morphology of the this compound-derived material.

Porosity and Surface Area Analysis (e.g., Nitrogen Sorption)

The analysis of porosity and specific surface area is critical for applications involving adsorption, catalysis, and separation. Nitrogen sorption analysis, based on the Brunauer–Emmett–Teller (BET) method, is the standard technique for characterizing these properties in materials derived from this compound, particularly in functionalized mesoporous silicas.

Research on cyano-functionalized mesoporous silicas, synthesized via co-condensation of tetraethoxysilane (TEOS) and 2-cyanoethyltriethoxysilane (CTES), demonstrates the profound impact of the organosilane on the material's porous structure. The nitrogen adsorption-desorption isotherms for these materials are typically of Type IV, which is characteristic of mesoporous solids.

As the molar percentage of the cyano-functional silane in the synthesis mixture increases, a systematic decrease in surface area, pore volume, and pore size is observed. This is attributed to the cyanoethyl groups occupying a portion of the pore channels. One study found that increasing the CTES content from 0% to 20% resulted in the BET surface area decreasing from 666 m²/g to 312 m²/g, and the pore volume diminishing from 0.70 cm³/g to 0.22 cm³/g.

Table 1: Effect of 2-Cyanoethyltriethoxysilane (CTES) Content on Porous Properties of Mesoporous Silica

Note: Data is derived from studies on the closely related compound 2-cyanoethyltriethoxysilane (CTES).

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For derivatives of this compound, it is primarily used to confirm the successful incorporation of the cyano-functional group into a material and to quantify the degree of functionalization.

By measuring the weight percentages of carbon (C), hydrogen (H), and particularly nitrogen (N), researchers can calculate the actual amount of the 2-cyanoethyl groups present in the final material. This is crucial for verifying the efficiency of the synthesis and for understanding how the concentration of functional groups influences the material's properties.

In the synthesis of cyano-functionalized mesoporous silica, for example, elemental analysis is used to determine the nitrogen content, which directly correlates to the density of cyanoethyl groups. The results show a clear relationship between the initial molar percentage of the silane precursor used in the synthesis and the final nitrogen content in the product.

Table 2: Correlation of Precursor Concentration and Elemental Nitrogen Content

Note: Data is derived from studies on the closely related compound 2-cyanoethyltriethoxysilane (CTES).

This quantitative data is essential for establishing structure-activity relationships, allowing for the precise tuning of material properties by controlling the density of the grafted cyanoethyl groups.

Theoretical and Computational Chemistry Studies

Molecular Modeling of Sol-Gel Polymerization Processes

The transformation of 2-Cyanoethyltrimethoxysilane from a monomer into a cross-linked polysiloxane network via the sol-gel process is a complex series of hydrolysis and condensation reactions. Molecular modeling techniques, including quantum mechanics (QM), molecular dynamics (MD), and Monte Carlo simulations, are employed to elucidate the mechanisms and kinetics of these fundamental steps.

Detailed research findings from computational studies on analogous alkoxysilane systems provide a framework for understanding CETMS polymerization. Ab initio electronic structure calculations on the hydrolysis of silanes like trichlorosilane (B8805176) (SiHCl₃) show that while gas-phase reactions have high energy barriers (20-30 kcal/mol), the presence of even a single additional water molecule can dramatically lower the activation energy, making the reaction feasible in aqueous solutions. iastate.edu For instance, the calculated barrier height for the first hydrolysis step of SiHCl₃ drops from over 20 kcal/mol to approximately 8 kcal/mol with the inclusion of a catalytic water molecule. iastate.edu

The subsequent condensation reactions, where silanol (B1196071) groups (Si-OH) react to form siloxane bonds (Si-O-Si), have also been modeled. These simulations reveal that condensation can proceed through hydrogen-bonded complexes, which stabilize the transition state and reduce the energy barrier. iastate.edu

Monte Carlo simulations have been effectively used to model the structure of resulting polysiloxane networks. These simulations show that ring formation is a significant factor in the polymerization of both linear polysilanes and more complex polysilyne networks. dntb.gov.ua By simulating the random aggregation of monomers, these models can predict the formation of cyclic substructures, linear chains, and branching points, which collectively define the final material's morphology and properties. dntb.gov.uafrontiersin.org Molecular dynamics simulations can further complement this by modeling the temporal evolution of the sol-gel process, from initial monomer clustering to the formation of a gel network. nih.gov

Table 1: Theoretical Activation Energies for Silane (B1218182) Hydrolysis and Condensation (Analogous Systems)

| Reaction Step | System | Computational Method | Calculated Barrier Height (kcal/mol) | Key Finding |

|---|---|---|---|---|

| First Hydrolysis | SiHCl₃ + H₂O | MP4 | ~20-30 | High energy barrier in the gas phase. iastate.edu |

| First Hydrolysis (Catalyzed) | SiHCl₃ + 2H₂O | MP4 | ~8 | Water acts as a catalyst, significantly lowering the barrier. iastate.edu |

| Second/Third Hydrolysis (Catalyzed) | HSi(OH)Cl₂ + 2H₂O | MP4 | ~2 | Subsequent hydrolysis steps are even more facile. iastate.edu |

| Condensation | 2 x HSi(OH)₃ | MP4 | < 10 | Hydrogen bonding stabilizes the transition state. iastate.edu |

Simulation of Interfacial Interactions and Adsorption Phenomena

The efficacy of this compound as a coupling agent or surface modifier depends on its ability to adsorb onto and interact with inorganic substrates like silica (B1680970) (SiO₂), metal oxides, or cellulose. Computational simulations are invaluable for probing the nature of these interfacial interactions at the atomic scale.

Molecular dynamics (MD) and Density Functional Theory (DFT) are the primary tools for these investigations. MD simulations can model the dynamic process of CETMS molecules approaching a surface, adsorbing, and organizing into a self-assembled monolayer (SAM). mdpi.com DFT calculations provide precise information on adsorption energies, optimal binding configurations, and the nature of the chemical bonds formed between the silane and the surface. uzh.chresearchgate.net

Studies on analogous systems, such as the adsorption of aminosilanes on silica, show that the interaction is a multi-step process. It begins with physisorption, driven by weaker van der Waals forces and hydrogen bonding, followed by chemisorption, where covalent Si-O-Substrate bonds are formed through condensation reactions between the silanol groups of the hydrolyzed silane and hydroxyl groups on the substrate surface. ncsu.edu

DFT calculations have been used to determine the binding energies of various molecules on metal oxide surfaces like TiO₂ and CeO₂. uzh.chescholarship.org These studies quantify the strength of the interaction and identify the most stable adsorption sites. For example, calculations for citrate (B86180) adsorption on iron oxide surfaces revealed different binding energies for different crystal facets ({111} vs. {100}), explaining the preferential orientation of particle aggregation. researchgate.net Similarly, for CETMS, DFT could be used to calculate the binding energy of the cyanoethyl group and the siloxane linkages to a specific substrate, providing insight into adhesion strength. uzh.chresearchgate.net

Reactive molecular dynamics simulations have been used to study the formation of core-shell Si-SiO₂ nanowires, demonstrating how interfacial stress and temperature control the final morphology. nih.gov This type of simulation could be applied to model the curing process of a CETMS-based coating on a silicon surface, revealing how processing conditions affect the interfacial structure and integrity.

Table 2: Calculated Adsorption/Binding Energies for Analogous Systems on Surfaces

| Molecule/Fragment | Substrate | Computational Method | Calculated Binding Energy (eV) | Significance |

|---|---|---|---|---|

| Citrate Group | Fe₃O₄ {111} surface | DFT | 2.37 | Quantifies ligand binding strength to a specific crystal facet. researchgate.net |

| Citrate Group | Fe₃O₄ {100} surface | DFT | 2.82 | Stronger binding on {100} surface influences particle orientation. researchgate.net |

| Dimethyl methylphosphonate (B1257008) (DMMP) | Fe₃O₄(111) | DFT | -2.5 to -3.0 (dissociative) | Indicates strong, stable dissociative chemisorption. escholarship.org |

| CO₂ (monodentate) | CeO₂ | DFT+U | -0.28 | Provides insight into the stability of different adsorption modes. uzh.ch |

Prediction of Reaction Mechanisms and Energy Landscapes

Understanding the precise pathway a chemical reaction follows is crucial for controlling its outcome. Computational chemistry allows for the detailed exploration of reaction mechanisms by identifying intermediates, transition states, and calculating the associated energy changes, collectively known as the energy landscape or potential energy surface.

Quantum chemical methods like DFT are used to map the minimum energy path of a reaction. nih.gov By locating the transition state—the highest energy point along this path—the activation energy (Ea) can be calculated, which is the primary determinant of the reaction rate. e3s-conferences.org Transition State Theory (TST) then uses this information to predict the kinetic rate constants. researchgate.netresearchgate.net

For the sol-gel reactions of CETMS, computational studies on similar chlorosilanes and alkoxysilanes have provided significant mechanistic insights. iastate.eduresearchgate.netresearchgate.net The hydrolysis of a Si-Cl or Si-OR bond, for example, is not a simple one-step process. Calculations show that water molecules can play a direct role in the reaction, forming a complex with the silicon center. The mechanism can proceed with either retention or inversion of the stereochemistry at the silicon atom, and the energy barriers for these pathways are highly dependent on the number of water molecules involved in the transition state. researchgate.netsemanticscholar.org A study on H₃SiCl hydrolysis showed that a single water molecule leads to a barrier of 22-24 kcal/mol, while a cluster of water molecules can lower the barrier for an alternative pathway to below 15 kcal/mol. researchgate.netsemanticscholar.org

These computational approaches can also be used to study the effect of catalysts (acid or base) on the reaction landscape. The catalyst can alter the reaction mechanism, providing a lower energy pathway and thus accelerating the reaction. By modeling these alternative pathways, the effectiveness of different catalysts can be predicted. iastate.edu

Table 3: Key Concepts in Computational Reaction Mechanism Prediction

| Concept | Computational Tool/Theory | Information Obtained | Relevance to CETMS |

|---|---|---|---|

| Potential Energy Surface (PES) | DFT, Ab initio methods | A map of the system's energy as a function of atomic positions. arxiv.org | Provides the complete energy landscape for reactions like hydrolysis. |

| Transition State (TS) | TS Search Algorithms (e.g., QST2/3) | The saddle point on the PES; the structure of highest energy along the reaction path. e3s-conferences.org | The geometry and energy of the TS determines the activation energy. |

| Activation Energy (Ea) | Energy difference between reactants and TS | The minimum energy required for a reaction to occur. | Predicts the rate of hydrolysis and condensation steps. |

| Reaction Pathway | Intrinsic Reaction Coordinate (IRC) | The minimum energy path connecting reactants, TS, and products. nih.gov | Confirms that a located TS correctly connects the desired reactants and products. |

| Kinetic Rate Constant (k) | Transition State Theory (TST) | The theoretical rate of the reaction based on the properties of the TS. researchgate.net | Allows for quantitative prediction of polymerization kinetics. |

Computational Design of Material Properties

A major goal of computational chemistry is the in silico design of new materials, where properties are predicted before synthesis. semanticscholar.org For materials derived from this compound, a key property of interest is the dielectric constant, owing to the highly polar cyanoethyl group. Experimental work has already shown that sol-gel thin films from neat CETMS can exhibit a high relative permittivity of 20 and an energy density of 7 J/cm³. nih.gov

Computational methods can be used to predict such properties and screen for new structures with even better performance. Quantitative Structure-Property Relationship (QSPR) modeling is a powerful technique in this domain. preprints.orgehu.esresearchgate.netnih.gov QSPR models are statistical machine learning models that correlate a material's properties with numerical descriptors derived from its chemical structure. nih.gov

To design a polymer with a high dielectric constant, a QSPR model would first be trained on a dataset of known polymers and their measured dielectric constants. Descriptors for each polymer, including constitutional indices, topological indices, and quantum-chemical descriptors, would be calculated. For a polymer made from CETMS, these descriptors would quantify aspects like the number of nitrogen atoms, molecular volume, and dipole moment. The trained model could then predict the dielectric constant of hypothetical new polymers, including copolymers of CETMS with other silanes, allowing for rapid screening of many candidate structures. preprints.orgehu.es

Furthermore, generative algorithms using enumeration or Monte Carlo methods can create vast virtual libraries of new polymer structures. semanticscholar.org These structures can be built from a predefined set of molecular fragments. By combining these generation methods with QSPR property prediction, a high-throughput virtual screening workflow can be established to identify promising new high-dielectric materials based on the CETMS scaffold. semanticscholar.org

Table 4: Methodologies for Computational Design of Material Properties

| Methodology | Description | Application to CETMS-based Materials |

|---|---|---|

| Quantitative Structure-Property Relationship (QSPR) | Machine learning models that correlate molecular descriptors with macroscopic properties. nih.gov | Predicting the dielectric constant, refractive index, or thermal stability of poly(CETMS). preprints.orgresearchgate.net |

| Combinatorial In Silico Generation | Algorithms (enumeration, Monte Carlo) that create large virtual libraries of novel chemical structures from building blocks. semanticscholar.org | Generating novel copolymer structures containing the CETMS monomer for virtual screening. |

| Molecular Dynamics (MD) Simulation | Simulates the time evolution of a molecular system to predict bulk properties from atomic interactions. | Calculating mechanical properties (e.g., Young's modulus) or thermal conductivity of a cured CETMS network. mdpi.com |

| Density Functional Theory (DFT) | Quantum mechanical method to calculate electronic structure and related properties. | Predicting the polarizability of the CETMS monomer, a key contributor to the dielectric constant. uzh.ch |

Environmental Degradation Pathways and Research Considerations

Hydrolytic Stability and Pathways in Aqueous Environments

The primary degradation pathway for 2-Cyanoethyltrimethoxysilane in aqueous environments is hydrolysis. This process involves the reaction of the methoxy (B1213986) groups (-OCH₃) with water, leading to the formation of silanols (Si-OH) and the release of methanol. The hydrolytic stability and the specific pathways are influenced by several factors, including pH, water concentration, and the presence of catalysts. unm.edugelest.com

The hydrolysis of alkoxysilanes like this compound is a stepwise process. gelest.com The first methoxy group hydrolyzes to form a silanol (B1196071), which is then followed by the hydrolysis of the remaining two methoxy groups. These reactions are reversible, but the equilibrium generally favors the formation of silanols, particularly at low concentrations. gelest.comresearchgate.net The resulting silanols are highly reactive and can undergo condensation reactions with each other to form siloxane bonds (Si-O-Si), leading to the formation of oligomers and polymers. gelest.comnih.gov

The rate of hydrolysis is significantly dependent on pH. The reaction is catalyzed by both acids and bases, with the minimum rate occurring around a neutral pH of 7. unm.edu Under acidic conditions, the reaction is initiated by the protonation of an alkoxide group, making it a better leaving group and facilitating nucleophilic attack by water. researchgate.net In alkaline media, the hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. researchgate.netnih.gov The structure of the alkoxysilane itself, particularly the organic attachments, also influences the hydrolysis rate. nih.gov

Table 1: Factors Influencing the Hydrolytic Degradation of this compound

| Factor | Effect on Hydrolysis Rate | Mechanism |

| pH | Catalyzed by both acid and base; minimum rate at neutral pH. unm.edu | Acid catalysis involves protonation of the alkoxy group; base catalysis involves nucleophilic attack by OH⁻. researchgate.net |

| Water Concentration | Higher water concentration generally increases the rate of hydrolysis. | Water is a reactant in the hydrolysis reaction. |

| Catalysts | Acids (e.g., HCl) and bases (e.g., NH₃) significantly accelerate hydrolysis. nih.gov | Catalysts lower the activation energy of the reaction. |

| Solvent | The properties of the solvent, such as its ability to form hydrogen bonds, can enhance the reaction. nih.govdntb.gov.ua | Solvents can stabilize transition states and influence reactant solubility. |

| Temperature | Increased temperature generally leads to a higher reaction rate. nih.gov | Provides the necessary activation energy for the reaction to proceed. |

Oxidative and Photolytic Degradation Mechanisms of the Silane (B1218182) Structure

The silane structure of this compound and the materials derived from it can be susceptible to oxidative and photolytic degradation. These processes are particularly relevant in atmospheric conditions and upon exposure to sunlight. researchgate.net

Oxidative degradation can be initiated by heat and the presence of oxygen. mdpi.com This process can lead to the formation of various oxidative degradation products, potentially altering the chemical and physical properties of the material. For polysiloxanes, oxidation is a known degradation pathway that can result in either chain scission (breaking of the polymer backbone) or cross-linking (formation of new bonds between polymer chains). researchgate.net The presence of aliphatic carbon chains, such as the cyanoethyl group, can make the molecule more susceptible to oxidation. researchgate.net

Photolytic degradation occurs when the molecule absorbs ultraviolet (UV) radiation from sunlight. This energy can be sufficient to break chemical bonds within the silane structure. For polymers and materials incorporating this silane, UV exposure can lead to changes in their properties, such as discoloration and loss of mechanical strength. adhesivesmag.comresearchgate.net The photochemical behavior of silicones has been studied, indicating that different substituent groups can influence the photoreactivity. researchgate.net Organosilanes have also been noted to act as absorbers for ultraviolet radiation, which can reduce the rate of photodegradation in some polymer systems. mdpi.com The combination of UV radiation and oxygen can lead to photo-oxidative degradation, which is often a primary mechanism of weathering for materials exposed to outdoor conditions. adhesivesmag.com

Table 2: Oxidative and Photolytic Degradation of Silane Structures

| Degradation Type | Initiating Factors | Primary Mechanisms | Potential Outcomes |

| Oxidative Degradation | Heat, Oxygen researchgate.netmdpi.com | Formation of radicals, reaction with oxygen. | Chain scission, cross-linking, formation of ketones, alcohols, and acids. researchgate.netmdpi.com |

| Photolytic Degradation | UV Radiation adhesivesmag.com | Absorption of photons leading to bond cleavage. | Discoloration, loss of mechanical properties, chain scission, cross-linking. researchgate.net |

| Photo-oxidative Degradation | UV Radiation, Oxygen adhesivesmag.com | Combined effects of photolysis and oxidation. | Accelerated weathering, surface degradation, embrittlement. adhesivesmag.com |